molecular formula C24H29N3O2 B12025085 1'-Isopropyl-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]

1'-Isopropyl-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]

Cat. No.: B12025085
M. Wt: 391.5 g/mol
InChI Key: CLEXUAUMGOONAO-UHFFFAOYSA-N
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Description

1’-Isopropyl-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a combination of pyrazole, oxazine, and piperidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’-Isopropyl-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4’-piperidine] involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Construction of the oxazine ring: This step may involve the cyclization of an appropriate precursor with formaldehyde.

    Spiro compound formation: The final step involves the spirocyclization reaction, where the pyrazole and oxazine rings are fused with the piperidine ring under specific conditions, such as the presence of a base and heat.

Chemical Reactions Analysis

1’-Isopropyl-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present. Common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-Isopropyl-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spiro compound behavior.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1’-Isopropyl-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4’-piperidine] involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting the activity of enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar compounds to 1’-Isopropyl-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4’-piperidine] include:

The uniqueness of 1’-Isopropyl-2-(4-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4’-piperidine] lies in its spiro configuration, which imparts distinct three-dimensional properties and potentially unique biological activities.

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C24H29N3O2/c1-17(2)26-14-12-24(13-15-26)27-22(20-6-4-5-7-23(20)29-24)16-21(25-27)18-8-10-19(28-3)11-9-18/h4-11,17,22H,12-16H2,1-3H3

InChI Key

CLEXUAUMGOONAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5O2

Origin of Product

United States

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